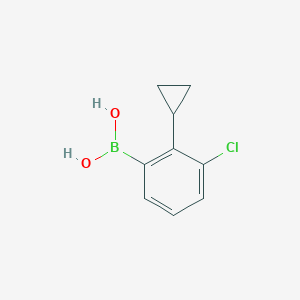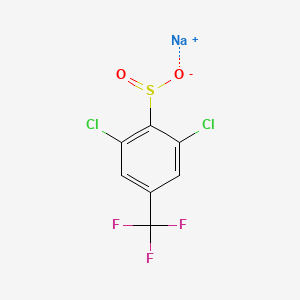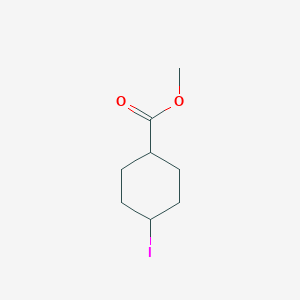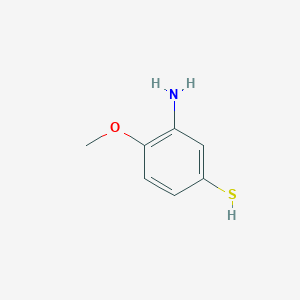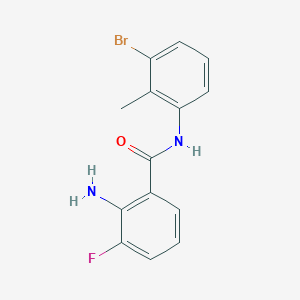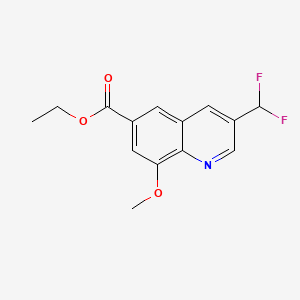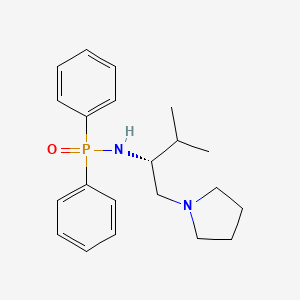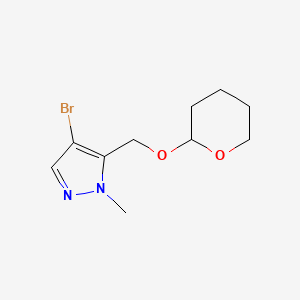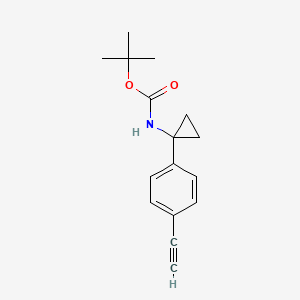
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves several steps. One common method includes the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Análisis De Reacciones Químicas
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.
Aplicaciones Científicas De Investigación
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate has been utilized in various scientific research applications:
Chemistry: It has been used in the synthesis of complex organic compounds, such as indoles with oxygen substituents on the benzene ring.
Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, emphasizing its importance in medicinal chemistry.
Industry: The compound has been used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been studied for its role in the metalation and alkylation between silicon and nitrogen in carbamate derivatives. This interaction facilitates the development of organic and medicinal chemistry.
Comparación Con Compuestos Similares
tert-Butyl (1-(4-ethynylphenyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
- tert-Butyl (1-(4-formylphenyl)cyclopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
These compounds share a similar carbamate backbone but differ in their substituents, which can significantly influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(4-ethynylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H19NO2/c1-5-12-6-8-13(9-7-12)16(10-11-16)17-14(18)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,18) |
Clave InChI |
KECVSJZNZYPSIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


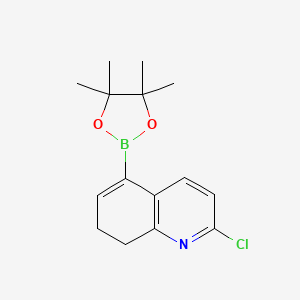
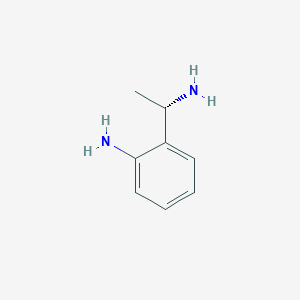
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
